molecular formula C21H27N3O3S B2612715 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946241-75-4

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2612715
CAS No.: 946241-75-4
M. Wt: 401.53
InChI Key: NUFNKPGBVNJHRQ-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indoline moiety, a morpholine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline ring is synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indoline precursor is replaced by a morpholine group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one Derivatives: These compounds share the indoline core structure and exhibit similar biological activities.

    Morpholine-Containing Compounds: Compounds with a morpholine ring are often used in medicinal chemistry for their pharmacokinetic properties.

    Benzenesulfonamide Derivatives: These compounds are known for their use in various therapeutic applications, including as diuretics and antibacterial agents.

Uniqueness

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-23-10-9-18-15-17(7-8-20(18)23)21(24-11-13-27-14-12-24)16-22-28(25,26)19-5-3-2-4-6-19/h2-8,15,21-22H,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFNKPGBVNJHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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